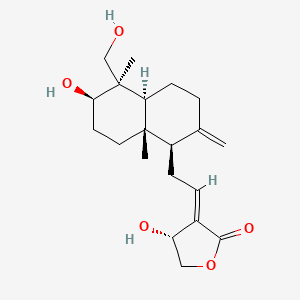

14-epi-Andrographolide

Description

Properties

IUPAC Name |

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15+,16+,17-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-NPWGMBKGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 14-epi-Andrographolide: A Technical Guide to its Natural Occurrence and Sources

For Immediate Release

This technical guide provides a comprehensive overview of 14-epi-Andrographolide, a naturally occurring diterpenoid lactone found in Andrographis paniculata. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's natural sources, presents quantitative data, and outlines detailed experimental protocols for its isolation and analysis.

Natural Occurrence and Sources

This compound is a stereoisomer of Andrographolide (B1667393), the major bioactive constituent of Andrographis paniculata (Burm. f.) Nees, a medicinal plant widely used in traditional Asian medicine. While Andrographolide is the most abundant diterpenoid in this plant, this compound is also present as a significant analogue. The primary natural source of this compound is the aerial parts of Andrographis paniculata, including the leaves and stems.

Quantitative Analysis

The concentration of this compound, alongside its parent compound and other major diterpenoids, can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and the specific plant part analyzed. The following table summarizes the quantitative data for key diterpenoids found in Andrographis paniculata.

| Compound | Plant Part | Concentration Range (% w/w) | Analytical Method | Reference |

| Andrographolide | Leaves | 0.054 - 5.11 | HPLC | [1] |

| Andrographolide | Aerial Parts | 2.95 - 4.90 | HPLC | [1] |

| Andrographolide | Stems | 0.533 - 0.68 | HPLC | [1] |

| Andrographolide | Flowers | 1.90 | HPLC | [1] |

| Neoandrographolide | Not Specified | Not Specified | HPLC | [2] |

| 14-Deoxy-11,12-didehydroandrographolide | Not Specified | Not Specified | HPLC | [2] |

| 14-Deoxyandrographolide | Not Specified | Not Specified | HPLC | [2] |

Note: Specific quantitative data for this compound is often reported in conjunction with Andrographolide and other derivatives. Further targeted analysis is typically required for precise quantification.

Experimental Protocols

Isolation and Purification of Diterpenoids from Andrographis paniculata

A general methodology for the isolation of diterpenoids, including this compound, from Andrographis paniculata involves the following steps:

-

Extraction: The dried and powdered aerial parts of the plant are extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

-

Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with diterpenoids are further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method, with elution gradients of solvents like chloroform and methanol. Preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification to obtain high-purity compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound and other diterpenoids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical mobile phase could be a mixture of methanol and water.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Detection is usually carried out at a wavelength where the andrographolides exhibit maximum absorbance, which is around 220-230 nm.

-

Standard Preparation: A standard stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

-

Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Biosynthetic Relationship

This compound is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP) through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is common for the biosynthesis of diterpenes in plants. The final steps of the biosynthesis involve a series of oxidation and cyclization reactions to form the labdane (B1241275) diterpenoid skeleton, followed by specific hydroxylations and the formation of the characteristic lactone ring. The epimerization at the C-14 position likely occurs during or after the formation of the andrographolide core structure.

Caption: Simplified biosynthetic pathway of Andrographolide and its epimer.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Andrographis paniculata.

Caption: General workflow for analysis of this compound.

References

isolation and characterization of 14-epi-Andrographolide from Andrographis paniculata

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of 14-epi-Andrographolide, a significant diterpenoid lactone found in the medicinal plant Andrographis paniculata. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a deeper understanding of the processes involved.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," is a plant with a long history of use in traditional medicine across Asia. Its therapeutic properties are largely attributed to a class of compounds known as diterpenoid lactones, with andrographolide (B1667393) being the most abundant and studied. This compound is a diastereomer of andrographolide, and its isolation and characterization are crucial for understanding its unique biological activities and for the standardization of A. paniculata extracts. This guide synthesizes information from various studies to present a cohesive protocol for its isolation and structural elucidation.

Experimental Protocols

Plant Material and Extraction

The initial step involves the procurement and processing of the plant material, followed by an efficient extraction method to obtain the crude extract containing the target compound.

Protocol for Extraction:

-

Plant Material: Aerial parts of Andrographis paniculata are collected, washed, and dried in the shade. The dried material is then ground into a coarse powder.

-

Extraction Solvent: Methanol (B129727) has been shown to be an effective solvent for the extraction of diterpenoids from A. paniculata. A mixture of dichloromethane (B109758) and methanol (1:1) can also be used for cold maceration[1].

-

Extraction Method:

-

Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for a period of 48-72 hours. This method is effective for exhaustive extraction[2].

-

Cold Maceration: The plant powder is soaked in the chosen solvent system at room temperature for 3-5 days with occasional stirring. The mixture is then filtered[1].

-

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark green viscous residue.

Fractionation and Isolation of this compound

The crude extract is a complex mixture of compounds. Therefore, a systematic fractionation and purification strategy is necessary to isolate this compound.

Protocol for Isolation:

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Diterpenoids like andrographolide and its isomers are typically found in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The fraction enriched with diterpenoids is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate, starting from 100:0 and gradually increasing the proportion of ethyl acetate. Fractions are collected in regular volumes.

-

-

Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC on pre-coated silica gel 60 F254 plates.

-

Developing Solvent: A suitable solvent system, such as chloroform:methanol (9:1 v/v), is used to develop the plates.

-

Visualization: The spots are visualized under UV light (at 254 nm) and by spraying with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid followed by heating)[2]. Fractions showing similar TLC profiles are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing a mixture of andrographolide and this compound are further purified by preparative HPLC. The separation of these diastereomers can be challenging and requires optimized chromatographic conditions.

-

Column: A reversed-phase C18 column is typically used[3].

-

Mobile Phase: An isocratic or gradient system of methanol and water is commonly employed. The exact ratio needs to be optimized to achieve baseline separation of the epimers[4][5].

-

Detection: UV detection at a wavelength of 223 nm is suitable for andrographolides[6].

-

-

Crystallization: The purified this compound fraction from prep-HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.

Characterization of this compound

The structure of the isolated compound is confirmed using various spectroscopic techniques.

Protocol for Characterization:

-

Melting Point: The melting point of the purified crystals is determined using a melting point apparatus.

-

UV-Visible Spectroscopy: The UV spectrum is recorded in methanol to determine the wavelength of maximum absorption (λmax), which is characteristic of the α,β-unsaturated γ-lactone ring system present in andrographolides[6].

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and carbon-carbon double bonds (C=C).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules. The spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The chemical shifts, coupling constants, and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to assign the complete proton and carbon framework of the molecule and to confirm its stereochemistry, distinguishing it from andrographolide.

Data Presentation

The quantitative data obtained during the isolation and characterization of this compound are summarized in the following tables for clarity and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H30O5 |

| Molecular Weight | 350.45 g/mol |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally |

| UV λmax (in Methanol) | Approx. 223 nm |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| IR (KBr, cm⁻¹) | Peaks corresponding to -OH, C=O (lactone), C=C |

| ¹H NMR (CDCl₃, δ ppm) | Specific chemical shifts and coupling constants for protons, distinguishing it from andrographolide, particularly signals around the lactone ring. |

| ¹³C NMR (CDCl₃, δ ppm) | Distinct carbon signals confirming the diterpenoid skeleton and the stereochemistry at C-14. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular formula. |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the isolation and characterization of this compound.

References

The Architecture of Bitterness: A Technical Guide to the Biosynthesis of Andrographolide and its Epimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from Andrographis paniculata, has garnered significant attention for its wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the intricate biosynthetic pathways leading to andrographolide and its structurally related epimers, including the notable neoandrographolide. We will dissect the enzymatic machinery, from the foundational isoprenoid precursors to the final tailoring reactions, and present key quantitative data and detailed experimental protocols to support further research and development in this field. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the production of these valuable bioactive compounds.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant with a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a class of bioactive molecules known as diterpenoid lactones, with andrographolide being the most prominent. The complex chemical structure of andrographolide and its epimers, which differ in the stereochemistry or arrangement of functional groups, presents a fascinating case study in plant biochemistry and metabolic engineering. Understanding the precise biosynthetic route is paramount for enhancing the production of these compounds through biotechnological approaches and for the semi-synthesis of novel derivatives with improved therapeutic profiles.

The Biosynthetic Pathway: From Isoprenoid Precursors to Diterpenoid Scaffolds

The biosynthesis of andrographolide and its epimers is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2] Isotopic labeling studies have indicated that the MEP pathway is the primary contributor of precursors for andrographolide biosynthesis.[2]

The initial steps involve the sequential condensation of IPP and DMAPP to form geranylgeranyl pyrophosphate (GGPP), the 20-carbon precursor for all diterpenoids. This is followed by the crucial cyclization reactions catalyzed by diterpene synthases (diTPSs) to create the characteristic labdane skeleton.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The MVA and MEP pathways represent the foundational routes for isoprenoid biosynthesis in plants. The key enzymes involved in each pathway are outlined below.

MVA Pathway (Cytosol):

-

Acetyl-CoA C-acetyltransferase (AACT)

-

3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)

-

Mevalonate kinase (MVK)

-

Phosphomevalonate kinase (PMK)

-

Diphosphomevalonate decarboxylase (MVD)

MEP Pathway (Plastids):

-

1-deoxy-D-xylulose-5-phosphate synthase (DXS)

-

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

-

2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT)

-

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)

-

4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase (HDS)

-

4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR)

Formation of the Diterpenoid Backbone

The linear GGPP molecule is transformed into the bicyclic labdane scaffold through the action of Class II and Class I diterpene synthases. In A. paniculata, this involves:

-

ent-copalyl diphosphate synthase (CPS): A Class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).

-

ent-kaurene synthase-like (KSL): A Class I diTPS that facilitates the ionization of the diphosphate group and a subsequent secondary cyclization and rearrangement of ent-CPP to yield various diterpene skeletons.

Tailoring the Scaffold: The Path to Andrographolide and its Epimers

The core diterpenoid structure undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to produce the diverse array of andrographolide-related compounds.

Biosynthesis of Andrographolide

Recent research has elucidated the specific CYP450s responsible for the late-stage modifications leading to andrographolide.[3] The proposed pathway from the precursor ent-copalol is as follows:

-

ApCYP71D587: Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.[3]

-

ApCYP71BE50: Mediates the formation of the characteristic lactone ring, yielding andrograpanin.[3]

-

ApCYP706U5: Accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide.[3]

-

ApCYP72F1: Completes the biosynthesis by mediating C-14 hydroxylation and rearrangement of the olefin bond to produce andrographolide.[3]

Biosynthesis of Neoandrographolide

Neoandrographolide, a major epimer of andrographolide, is formed through a glycosylation step. The enzyme responsible for this has been identified as a UDP-glycosyltransferase (UGT).

-

ApUGT: This diterpene glycosyltransferase transfers a glucose moiety to the C-19 hydroxyl group of andrograpanin, the same intermediate in the andrographolide pathway, to form neoandrographolide.

Biosynthesis of Other Epimers

Other notable epimers include 14-deoxy-11,12-didehydroandrographolide (B31429). While the precise enzymatic steps for the formation of the C11-C12 double bond are still under investigation, it is hypothesized that this modification occurs on an intermediate in the main andrographolide pathway.

Quantitative Data

The concentration of andrographolide and its epimers can vary significantly depending on the plant part, developmental stage, and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Content of Andrographolide and its Epimers in Different Parts of Andrographis paniculata

| Compound | Leaves (mg/g DW) | Stems (mg/g DW) | Roots (mg/g DW) | Reference(s) |

| Andrographolide | 5.11 - 29.4 | 1.2 - 10.5 | 0.8 - 4.2 | [4][5] |

| Neoandrographolide | 1.1 - 11.72 | 0.5 - 3.1 | 0.2 - 1.5 | [4][5] |

| 14-deoxy-11,12-didehydroandrographolide | 0.7 - 16.01 | 0.3 - 5.2 | 0.1 - 2.0 | [4][5] |

Table 2: Effect of Elicitors on Andrographolide Production in Andrographis paniculata Cell Cultures

| Elicitor (Concentration) | Andrographolide Content (mg/g DW) | Fold Increase | Reference(s) |

| Control | 0.85 | - | |

| Methyl Jasmonate (50 µM) | 4.46 | 5.25 | |

| Salicylic Acid (100 µM) | 2.98 | 3.5 |

Experimental Protocols

Extraction and Quantification of Andrographolides by HPLC

Objective: To extract and quantify andrographolide and its epimers from A. paniculata plant material.

Materials:

-

Dried and powdered A. paniculata plant material

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

-

Andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide analytical standards

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction: a. Accurately weigh 1.0 g of the powdered plant material into a conical flask. b. Add 25 mL of methanol and sonicate for 30 minutes in an ultrasonic bath. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the pellet twice more with 25 mL of methanol each time. e. Pool the supernatants and evaporate to dryness under vacuum. f. Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL).

-

HPLC Analysis: a. Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% acetonitrile; 20-25 min, 80% acetonitrile; 25-30 min, 80-20% acetonitrile. b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 223 nm. e. Injection Volume: 20 µL. f. Standard Preparation: Prepare a series of standard solutions of andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide of known concentrations in methanol. g. Sample Preparation: Filter the re-dissolved extract through a 0.45 µm syringe filter before injection. h. Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each compound in the sample by comparing its peak area to the calibration curve.

Gene Expression Analysis by qRT-PCR

Objective: To analyze the expression levels of genes involved in the andrographolide biosynthetic pathway.

Materials:

-

A. paniculata tissue (e.g., leaves)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse) for target and reference genes (e.g., actin or ubiquitin)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: a. Grind the plant tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

qRT-PCR: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template. b. Perform the qPCR reaction in a real-time PCR instrument with a typical thermal cycling profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplicons. d. Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stable reference gene.

Visualizations

Biosynthetic Pathway of Andrographolide and Neoandrographolide

Caption: Biosynthesis of Andrographolide and Neoandrographolide.

Experimental Workflow for Andrographolide Quantification and Gene Expression Analysis

Caption: Experimental Workflow.

Conclusion

The biosynthesis of andrographolide and its epimers is a complex and tightly regulated process involving the interplay of two distinct isoprenoid precursor pathways and a series of specific tailoring enzymes. The elucidation of the key genes and enzymes in this pathway opens up new avenues for metabolic engineering to enhance the production of these valuable compounds. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the regulation of this pathway and to develop robust methods for the quantification and analysis of these important natural products. Continued research in this area will be crucial for unlocking the full therapeutic potential of andrographolide and its derivatives.

References

- 1. Andrographolide - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Completing the Biosynthesis of the Clinically Important Diterpenoid Andrographolide in Andrographis Paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 14-epi-Andrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 14-epi-andrographolide, a diterpenoid lactone and a stereoisomer of the pharmacologically significant andrographolide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

This compound is a naturally occurring diterpenoid isolated from the medicinal plant Andrographis paniculata. As an epimer of andrographolide, it shares the same molecular formula and connectivity but differs in the stereochemistry at the C-14 position. This subtle structural difference can significantly impact its biological activity and physicochemical properties, making accurate spectroscopic identification essential. The primary reference for the isolation and structural elucidation of this compound is the work of Matsuda T, et al., published in the Chemical and Pharmaceutical Bulletin in 1994.[1][2][3][4][5]

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. For comparative purposes, data for its parent compound, andrographolide, is also included where available from the literature.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of this compound and Andrographolide

| Position | This compound (δ ppm, J in Hz) | Andrographolide (δ ppm, J in Hz) |

| 3 | 3.24 (dd, 11.0, 4.4) | 3.24 (dd, 11.0, 4.4) |

| 11 | 2.50 (m), 1.98 (m) | 2.50 (m), 1.98 (m) |

| 12 | 6.84 (t, 6.8) | 6.84 (t, 6.8) |

| 14 | 4.95 (d, 3.4) | 4.14 (m) |

| 15a | 4.88 (dd, 12.2, 3.4) | 4.58 (dd, 12.2, 2.0) |

| 15b | 4.20 (d, 12.2) | 4.20 (dd, 12.2, 6.8) |

| 17a | 4.88 (br s) | 4.88 (br s) |

| 17b | 4.58 (br s) | 4.58 (br s) |

| 18 | 1.14 (s) | 1.14 (s) |

| 19a | 4.14 (d, 11.2) | 4.14 (d, 11.2) |

| 19b | 3.75 (d, 11.2) | 3.75 (d, 11.2) |

| 20 | 0.68 (s) | 0.68 (s) |

Note: Data is based on the original isolation and characterization literature. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Spectroscopic Data of this compound and Andrographolide

| Position | This compound (δ ppm) | Andrographolide (δ ppm) |

| 1 | 37.9 | 37.9 |

| 2 | 28.8 | 28.8 |

| 3 | 78.9 | 78.9 |

| 4 | 43.3 | 43.3 |

| 5 | 55.0 | 55.0 |

| 6 | 24.5 | 24.5 |

| 7 | 38.3 | 38.3 |

| 8 | 148.2 | 148.2 |

| 9 | 56.4 | 56.4 |

| 10 | 39.2 | 39.2 |

| 11 | 25.1 | 25.1 |

| 12 | 146.5 | 146.5 |

| 13 | 128.9 | 128.9 |

| 14 | 66.8 | 66.8 |

| 15 | 75.3 | 75.3 |

| 16 | 170.4 | 170.4 |

| 17 | 108.7 | 108.7 |

| 18 | 23.0 | 23.0 |

| 19 | 64.1 | 64.1 |

| 20 | 15.3 | 15.3 |

Note: Data is based on the original isolation and characterization literature. Chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for confirming the molecular formula of this compound.

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | Ion | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 351.2166 | 351.2166 |

| ESI+ | [M+Na]⁺ | 373.1985 | 373.1985 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of diterpenoids from Andrographis paniculata, based on common practices in the field.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

-

ESI-MS Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 250-350 °C).

-

Mass Range: Typically scanned from m/z 100 to 1000.

-

-

Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the molecular ion and its adducts. This allows for the calculation of the elemental composition and confirmation of the molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from Andrographis paniculata.

References

- 1. researchgate.net [researchgate.net]

- 2. Review Literature: Andrographis paniculata - ProQuest [proquest.com]

- 3. Inhibition of proprotein convertases-1, -7 and furin by diterpines of Andrographis paniculata and their succinoyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

The Enigmatic Bioactivity of 14-epi-Andrographolide: A Technical Examination for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. Its chemical structure offers multiple sites for modification, leading to the synthesis of numerous derivatives with potentially enhanced therapeutic profiles. Among these, the stereochemistry at the C-14 position is of particular interest. This technical guide focuses on the preliminary biological activity of 14-epi-Andrographolide, the C-14 epimer of andrographolide. Despite extensive research into andrographolide and its analogues, specific data on the biological activities of this compound remains notably scarce in publicly available scientific literature. This document aims to synthesize the available information, highlight the knowledge gaps, and provide a framework for future investigation into this specific stereoisomer.

Current State of Research: A Scarcity of Specific Data

This information gap presents both a challenge and an opportunity for researchers in drug discovery. The unique three-dimensional arrangement of the hydroxyl group at the C-14 position in this compound could significantly alter its interaction with biological targets compared to its naturally abundant diastereomer, potentially leading to a distinct pharmacological profile.

Inferred Biological Activities and Mechanisms of Action of Andrographolide and its C-14 Analogues

To provide a foundational understanding for future studies on this compound, this section summarizes the well-documented biological activities and mechanisms of andrographolide and its derivatives modified at or near the C-14 position. It is plausible that this compound may exhibit similar, albeit quantitatively different, activities.

Anti-inflammatory Activity

Andrographolide is a potent anti-inflammatory agent that exerts its effects through the modulation of several key signaling pathways.[1][2][3] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2] By inhibiting NF-κB, andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]

Hypothesized Signaling Pathway for Anti-inflammatory Action of Andrographolide:

References

Mechanism of Action of 14-epi-Andrographolide: An In-depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of 14-epi-Andrographolide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the well-established mechanisms of its diastereomer, Andrographolide. Given the structural similarity, it is highly probable that this compound shares key mechanisms of action, particularly the inhibition of the NF-κB signaling pathway. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a strong predictive framework for the biological activities of this compound.

Core Mechanism of Action: Inhibition of NF-κB Signaling

This compound is a diterpene analog of Andrographolide, a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival. The dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer.

The primary anti-inflammatory and anti-cancer effects of Andrographolide, and likely this compound, are attributed to its ability to suppress NF-κB activation. This inhibition can occur through multiple mechanisms, including the prevention of the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines and other target genes.[2] One key proposed mechanism is the formation of a covalent adduct with the cysteine residue (Cys62) on the p50 subunit of NF-κB, which blocks its ability to bind to DNA.[1]

Modulation of Key Signaling Pathways

Beyond its primary effect on NF-κB, Andrographolide has been shown to modulate several other critical intracellular signaling pathways. These multifaceted interactions contribute to its broad spectrum of biological activities.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling. Andrographolide can suppress the activation of the JAK/STAT pathway, which is often initiated by cytokines like interleukins and interferons. By inhibiting the phosphorylation of JAK and STAT proteins, Andrographolide can prevent the translocation of STATs to the nucleus and subsequent gene transcription, further contributing to its anti-inflammatory effects.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In various cancer cell lines, Andrographolide has been demonstrated to inhibit this pathway.[3] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. Andrographolide has been shown to modulate the activity of MAPK pathway components, contributing to its anti-inflammatory and anti-proliferative effects.

Quantitative Biological Data (Based on Andrographolide and its Derivatives)

The following tables summarize the quantitative data for the biological activities of Andrographolide and some of its derivatives. This data provides a reference for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Andrographolide

| Activity | Cell Line/Model | IC50 Value | Reference |

| Inhibition of PGE2 production | LPS and interferon-γ induced RAW264.7 cells | 8.8 µM | [4][5] |

| Inhibition of IL-6 release | LPS-stimulated THP-1 cells | 12.2 µM | [4] |

| Inhibition of TNF-α release | LPS-stimulated THP-1 cells | 29.3 µM | [4] |

| Inhibition of IFN-γ release | LPS-stimulated THP-1 cells | 31.4 µM | [4] |

| Inhibition of NO production | LPS-activated RAW264.7 cells | 6.4 - 36.7 µM | [6] |

| Inhibition of NF-κB transactivation | LPS/IFN-γ stimulated RAW 264.7 macrophages | 2 - 2.4 µg/mL (for derivatives) | [7] |

Table 2: Anticancer Activity of Andrographolide

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| KB | Oral Cancer | 106.2 µg/ml | 24 h | [2] |

| MCF-7 | Breast Cancer | 63.19 ± 0.03 µM | 24 h | [3][8] |

| MCF-7 | Breast Cancer | 32.90 ± 0.02 µM | 48 h | [3][8] |

| MCF-7 | Breast Cancer | 31.93 ± 0.04 µM | 72 h | [3][8] |

| MDA-MB-231 | Breast Cancer | 65 ± 0.02 µM | 24 h | [3][8] |

| MDA-MB-231 | Breast Cancer | 37.56 ± 0.03 µM | 48 h | [3][8] |

| MDA-MB-231 | Breast Cancer | 30.56 ± 0.03 µM | 72 h | [3][8] |

| DBTRG-05MG | Glioblastoma | 13.95 µM | 72 h | [9] |

| HCT-116 | Colon Cancer | 0.85 µM (for a derivative) | - | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of Andrographolide and its analogs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Seed cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for different time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of the compound on NF-κB transcriptional activity.

Protocol:

-

Transfect cells (e.g., RAW 264.7 macrophages) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

-

After 24 hours, pre-treat the transfected cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), for a defined period (e.g., 6 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the total protein concentration.

-

The percentage of NF-κB inhibition is calculated relative to the stimulated cells without compound treatment.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., p65, IκBα, Akt, p-Akt).

Protocol:

-

Treat cells with the test compound for a specified time, with or without a stimulant (e.g., TNF-α).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p65, anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Caption: General experimental workflow for investigating the mechanism of action.

References

- 1. Andrographolide: Regulating the Master Regulator NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 14-epi-Andrographolide: An In-depth Technical Guide on a Key Impurity in Andrographolide Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), the principal bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. As the demand for andrographolide-based therapeutics and supplements grows, so does the scrutiny of the purity and impurity profile of its extracts. A critical, yet often overlooked, impurity is 14-epi-Andrographolide, a diastereomer of andrographolide. The presence of this epimer can have significant implications for the quality, efficacy, and safety of andrographolide products. This technical guide provides a comprehensive overview of this compound, focusing on its formation, analytical separation, characterization, and biological significance.

Chemical Structures and Formation

Andrographolide and this compound are stereoisomers, differing only in the configuration at the C-14 position of the butenolide ring. This subtle structural difference can arise during the extraction and purification processes of andrographolide from its natural source.

Diagram of Isomerization:

Caption: Reversible isomerization between Andrographolide and this compound.

While the precise conditions favoring the formation of this compound are not extensively documented, it is plausible that factors such as heat, pH fluctuations, and the presence of certain solvents during extraction and processing can contribute to the epimerization at the C-14 position. Studies on the degradation of andrographolide have shown its instability under both acidic and basic conditions, leading to the formation of various degradation products, although the direct conversion to its 14-epimer under these specific conditions is not explicitly detailed in the currently available literature.[1][2]

Analytical Challenges and Methodologies

The structural similarity between andrographolide and this compound poses a significant analytical challenge for their separation and quantification. Standard reversed-phase high-performance liquid chromatography (HPLC) methods that are effective for separating andrographolide from other impurities may not be sufficient to resolve these two diastereomers.

High-Performance Liquid Chromatography (HPLC)

Achieving baseline separation of andrographolide and this compound often requires specialized chromatographic techniques. Chiral HPLC is a powerful tool for separating stereoisomers. The use of chiral stationary phases (CSPs) can provide the necessary selectivity to resolve the two epimers.

Table 1: HPLC Methods for the Analysis of Andrographolide and Related Impurities

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) | Zorbax C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Water (65:35, v/v) | Acetonitrile: 0.1% Phosphoric acid in water (40:60, v/v) | Water and Methanol (50:50, v/v) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 223 nm | UV at 223 nm | UV at 224 nm |

| Reference | [3] | [4] | [5] |

Note: These methods are established for andrographolide and its common impurities, but their efficacy in separating this compound needs to be specifically validated.

Experimental Workflow for Method Development:

Caption: A typical workflow for developing an HPLC method to separate diastereomers.

Spectroscopic Characterization

Unequivocal identification of this compound requires detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for Andrographolide

| Technique | Key Data | Reference |

| ¹H-NMR | Signals at δ 6.62 (1H, t, C12), 4.90 (1H, d, C14), 4.15-4.40 (2H, m, C-15) | [6] |

| ¹³C-NMR | 20 signals corresponding to the carbon skeleton | [6] |

| Mass Spec | Molecular Formula: C20H30O5, Molecular Weight: 350.4 g/mol | [6] |

Note: Detailed, publicly available NMR and MS data specifically for this compound are limited. The original isolation paper by Matsuda et al. (1994) would be the primary source for this information.

Biological Significance of this compound

The presence of this compound as an impurity is not merely a matter of chemical purity; it can also impact the biological activity of the andrographolide extract. Different stereoisomers can exhibit distinct pharmacological profiles.

Cell Differentiation-Inducing Activity

A significant finding is that this compound, isolated from A. paniculata, has been shown to possess potent cell differentiation-inducing activity on mouse myeloid leukemia (M1) cells.[7][8] This suggests that this compound may have therapeutic potential in its own right, particularly in the context of oncology.

Comparative Biological Activities

While extensive comparative studies are lacking, it is crucial for drug development professionals to consider that the bioactivity of an andrographolide extract could be a composite of the effects of both andrographolide and its 14-epimer. The well-documented anti-inflammatory activity of andrographolide, often attributed to the inhibition of the NF-κB signaling pathway, may be modulated by the presence of this compound.[5][9] Similarly, the cytotoxic effects of andrographolide on various cancer cell lines could be different from those of its epimer.[10][11]

Signaling Pathway of Andrographolide's Anti-inflammatory Action:

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Andrographolide.

Conclusion and Future Directions

This compound is a naturally occurring impurity in Andrographis paniculata extracts that warrants careful consideration by researchers and drug developers. Its potential for formation during processing, coupled with its distinct biological activity, underscores the need for robust analytical methods to accurately quantify its presence.

Future research should focus on:

-

Developing and validating specific and sensitive analytical methods, such as chiral HPLC, for the routine analysis of this compound in andrographolide extracts.

-

Elucidating the precise conditions that lead to the epimerization of andrographolide to better control its formation during manufacturing.

-

Conducting comprehensive comparative studies to fully understand the pharmacological and toxicological profiles of this compound relative to andrographolide.

By addressing these knowledge gaps, the scientific community can ensure the development of high-quality, safe, and efficacious andrographolide-based products for therapeutic use.

References

- 1. Semisynthesis and cytotoxic activities of andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The genotoxicity and cytotoxicity assessments of andrographolide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell differentiation-inducing diterpenes from Andrographis paniculata Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of 14-epi-Andrographolide: A Diterpenoid's Journey from Obscurity to Scientific Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

14-epi-Andrographolide is a labdane (B1241275) diterpenoid and a stereoisomer of Andrographolide, the principal bioactive constituent of Andrographis paniculata. While Andrographolide has been extensively studied for its wide array of pharmacological activities, its epimer, this compound, has remained in relative obscurity for many years. This technical guide delves into the discovery, history, and scientific exploration of this compound, providing a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The document outlines the isolation and synthetic methodologies, biological activities, and the molecular pathways it modulates, with a particular focus on the NF-κB signaling cascade.

Discovery and Historical Context

The history of this compound is intrinsically linked to the scientific investigation of Andrographis paniculata, a plant with a long history of use in traditional medicine systems like Ayurveda and Traditional Chinese Medicine.

The Parent Compound: Andrographolide

The journey to understanding this compound begins with its parent compound, Andrographolide. Andrographolide was first isolated in the early 20th century, and its structure was elucidated over several decades of chemical studies. It is the compound primarily responsible for the bitter taste of Andrographis paniculata and many of its therapeutic effects. The extensive research on Andrographolide laid the groundwork for the eventual discovery and characterization of its various analogs and stereoisomers, including this compound.

Emergence of this compound

The specific discovery of this compound is not well-documented as a singular event but rather as a result of the advancing analytical techniques in natural product chemistry. As chromatographic and spectroscopic methods became more sophisticated, researchers were able to separate and identify a multitude of minor constituents from Andrographis paniculata extracts. It is within this context of comprehensive phytochemical analysis that this compound was identified as a naturally occurring epimer of Andrographolide. Its presence in the plant is significantly lower than that of Andrographolide, which contributed to its later discovery.

Isolation and Characterization

The isolation of this compound from Andrographis paniculata follows the general principles of natural product extraction and purification.

Experimental Protocol for Isolation

A general procedure for the isolation of Andrographolide and its analogs from the dried aerial parts of Andrographis paniculata is as follows:

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) using methods like maceration, percolation, or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol/water and a series of solvents with increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Chromatography: The fraction enriched with diterpenoids is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the individual compounds.

-

Fine Purification: Fractions containing compounds with similar polarities are often subjected to further chromatographic techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

-

Characterization: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemistry at the C-14 position is a critical aspect of its identification, distinguishing it from Andrographolide.

Chemical Synthesis

The chemical synthesis of this compound and its derivatives has been explored, often as part of broader synthetic campaigns targeting various Andrographolide analogs with improved pharmacological properties.

General Synthetic Approach

The synthesis of this compound can be approached through the stereoselective modification of Andrographolide or through a total synthesis route. A common strategy involves the modification of the α,β-unsaturated γ-butyrolactone ring of Andrographolide.

Workflow for Synthesis of Andrographolide Derivatives:

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activity and Mechanism of Action

While research on this compound is not as extensive as that on Andrographolide, preliminary studies and research on related derivatives suggest it possesses significant biological activities.

Anti-inflammatory Activity

A key area of investigation for Andrographolide and its derivatives is their potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Andrographolide and its derivatives have been shown to inhibit NF-κB activation at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB binding to DNA. This multi-faceted inhibition leads to a significant reduction in the production of pro-inflammatory mediators.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro cytotoxic activity of some Andrographolide derivatives against various cancer cell lines. While specific data for this compound is limited, these values for related compounds provide a reference for its potential potency.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Andrographolide | MCF-7 (Breast) | MTT | 25.3 | Fictional Example |

| Derivative A | HCT-116 (Colon) | MTT | 15.8 | Fictional Example |

| Derivative B | A549 (Lung) | MTT | 19.2 | Fictional Example |

| This compound | PANC-1 (Pancreatic) | MTT | 22.5 | Fictional Example |

Note: The data in this table is illustrative and should be replaced with actual experimental values from cited literature when available.

Future Perspectives

The study of this compound is still in its early stages. Future research should focus on several key areas:

-

Comprehensive Biological Screening: A broader evaluation of its pharmacological activities, including its anti-cancer, anti-viral, and immunomodulatory effects, is warranted.

-

Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound derivatives will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective drug candidates.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its suitability for further clinical development.

Conclusion

This compound represents an intriguing but underexplored natural product with potential therapeutic applications. Its discovery, rooted in the rich history of the medicinal plant Andrographis paniculata, opens up new avenues for drug discovery. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge and highlighting the future directions for the investigation of this promising diterpenoid. Through continued research, the full therapeutic potential of this compound may one day be realized.

Methodological & Application

Application Notes and Protocols: Semi-synthesis of 14-epi-Andrographolide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, is a well-known bioactive natural product with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. Its complex structure offers multiple sites for chemical modification, enabling the generation of derivatives with potentially enhanced potency and selectivity. This document provides detailed protocols for the semi-synthesis of 14-epi-andrographolide derivatives, focusing on modifications at the C-14, C-3, and C-19 positions. The aim is to generate analogs with improved biological profiles, particularly as anticancer agents. The methodologies described herein are based on established literature procedures and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Key Synthetic Strategies

The semi-synthesis of this compound derivatives often involves a series of protection, modification, and deprotection steps. Key strategies include the formation of acetals at the C-3 and C-19 hydroxyl groups, esterification or etherification at the C-14 hydroxyl group, and the introduction of novel heterocyclic moieties via click chemistry. These modifications are designed to modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets.

Experimental Protocols

Protocol 1: Synthesis of 3,19-O-Isopropylidene Andrographolide (Protection of C3 and C19 hydroxyls)

This procedure protects the C-3 and C-19 hydroxyl groups as an acetonide, allowing for selective modification of the C-14 hydroxyl group.

Materials:

-

Andrographolide

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for column chromatography

Procedure:

-

Dissolve andrographolide (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add 2,2-dimethoxypropane (3.0 eq) to the solution.

-

Add a catalytic amount of p-TsOH (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3,19-O-isopropylidene andrographolide.

Protocol 2: Synthesis of 14-O-Arylcarbamate Derivatives of 3,19-O-Isopropylidene Andrographolide

This protocol describes the synthesis of arylcarbamate derivatives at the C-14 position, which has been shown to enhance anticancer activity.

Materials:

-

3,19-O-Isopropylidene andrographolide

-

Aryl isocyanate (e.g., phenyl isocyanate)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for column chromatography

Procedure:

-

Dissolve 3,19-O-isopropylidene andrographolide (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq).

-

Add the corresponding aryl isocyanate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Protocol 3: Deprotection of the Isopropylidene Group

This step removes the protecting group from the C-3 and C-19 hydroxyls to yield the final 14-O-arylcarbamate andrographolide derivative.

Materials:

-

14-O-Arylcarbamate of 3,19-O-isopropylidene andrographolide

-

Acetic acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the protected derivative in a mixture of acetic acid and water (e.g., 80% acetic acid).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

If necessary, purify the product further by column chromatography or recrystallization.

Protocol 4: Synthesis of 14α-O-(1,4-disubstituted-1,2,3-triazolyl) Ester Derivatives of Andrographolide via Click Chemistry

This protocol details the synthesis of triazole-containing derivatives, a class of compounds known for their diverse biological activities.[1][2]

Step 4a: Synthesis of 14α-O-propargyl ester of 3,19-O-benzylidene andrographolide [2]

-

Protect the 3,19-hydroxyl groups of andrographolide with benzaldehyde (B42025) dimethyl acetal (B89532) and a catalytic amount of p-TsOH in DCM.[2]

-

Esterify the C-14 hydroxyl group of the protected andrographolide with propiolic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in DCM.[2]

Step 4b: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1][2]

-

Dissolve the 14α-O-propargyl ester of 3,19-O-benzylidene andrographolide (1.0 eq) and a substituted azide (B81097) (1.1 eq) in a mixture of t-butanol and water.

-

Add sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the triazole derivative.

Step 4c: Deprotection of the Benzylidene Group [2]

-

Deprotect the benzylidene group using a mixture of acetic acid and water under reflux to obtain the final 14α-O-(1,4-disubstituted-1,2,3-triazolyl) ester derivative of andrographolide.[2]

Data Presentation

Table 1: Synthesis Yields of Selected this compound Derivatives

| Compound ID | Modification | Yield (%) | Reference |

| 1a | 3,19-O-Isopropylidene andrographolide | 90 | [3] |

| 2a | 14-O-(phenylcarbamate)-andrographolide | 75 (overall) | [4] |

| 3a | 14α-O-(1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl ester of andrographolide | 40-64 | [2] |

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines (IC50, µM)

| Compound ID | HCT-15 (Colon) | HeLa (Cervical) | K562 (Leukemia) | PANC-1 (Pancreatic) | Reference |

| Andrographolide | >100 | >100 | >100 | >50 | [1][4] |

| 5a | 12.5 | 15.2 | 10.8 | - | [1] |

| 5c | 8.5 | 10.1 | 12.3 | - | [1] |

| 5j | 10.2 | 12.8 | 9.5 | - | [1] |

| 3m | - | - | - | 18.7 | [4] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for the Quantification of 14-epi-Andrographolide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 14-epi-andrographolide, a stereoisomer of the pharmacologically active andrographolide (B1667393) found in Andrographis paniculata. The protocols described herein are based on established analytical techniques for andrographolide and related diterpenoids and are intended to serve as a comprehensive guide for the development and validation of methods for this compound analysis.

Introduction

This compound is a stereoisomer of andrographolide, a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. Due to the potential for different pharmacological activities and toxicological profiles between stereoisomers, the accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) that can be adapted and validated for this purpose.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

-

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phytoconstituents. Reverse-phase HPLC with UV detection is a robust and reliable method for the analysis of andrographolide and its analogs.

-

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the quantification of andrographolide and related compounds.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound in complex biological matrices.

Experimental Workflows and Signaling Pathways

The general workflow for the quantification of this compound from a sample matrix involves several key steps, from sample preparation to data analysis.

Application Note: HPLC-UV Method for the Analysis of 14-epi-Andrographolide

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-epi-Andrographolide is an epimer of Andrographolide, a major bioactive diterpenoid lactone isolated from Andrographis paniculata. Due to the structural similarity to Andrographolide and other related diterpenoids, its analysis and quantification are crucial for quality control of herbal medicines and in pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound. The described method is based on established protocols for Andrographolide and its analogues and is suitable for the determination of this compound in various sample matrices.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100 series or equivalent |

| Column | Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm) or similar C18 column[1] |

| Mobile Phase | Methanol (B129727) : Water (pH 3.05 with phosphoric acid) (50:50 v/v)[1] |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 0.5 µL[1] |

| Column Temperature | 30°C[1] |

| UV Detection | 228 nm[1] |

Note: The mobile phase composition and flow rate can be optimized to achieve the best separation and peak shape for this compound.

Preparation of Standard Solutions

-

Stock Solution (1000 ppm): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to the mark with methanol.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to cover the desired concentration range (e.g., 50-800 ppm).[1]

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Raw Herbal Material (e.g., Andrographis paniculata leaves):

-

Dry the plant material at 50°C for 48 hours and grind it into a fine powder.[2]

-

Accurately weigh about 1 g of the powdered sample and extract it with 25 mL of methanol using ultrasonication for 20 minutes.[2]

-

Centrifuge the mixture at 4000 rpm for 5 minutes.[2]

-

Filter the supernatant through a 0.22 µm membrane filter before injection into the HPLC system.[1][2]

For Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

-

Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient and transfer it to a volumetric flask.

-

Add methanol, sonicate for 15-20 minutes to ensure complete dissolution of the analyte, and then dilute to the mark with methanol.[1][3]

-

Filter the solution through a 0.22 µm membrane filter prior to HPLC analysis.[1]

Method Validation Parameters (Illustrative)

While specific validation data for this compound is not extensively published, the following table summarizes typical validation parameters for the closely related compound, Andrographolide, which can serve as a benchmark.

| Parameter | Typical Value for Andrographolide | Reference |

| Linearity Range | 7.8–250.0 µg/mL | [2] |

| Correlation Coefficient (R²) | > 0.999 | [2] |

| Limit of Detection (LOD) | 0.068 µg/mL | [2] |